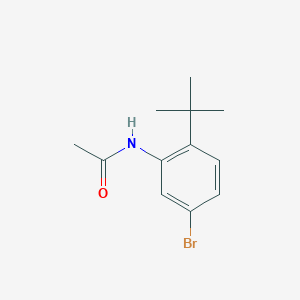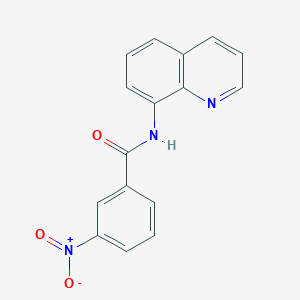
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a combination of methoxy, fluoro, and piperazine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. The methoxy and fluoro groups are introduced through specific substitution reactions. Common reagents used in these reactions include methoxybenzene, fluoroaniline, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study the interactions of methoxy and fluoro groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and fluoro groups can influence the binding affinity and selectivity of the compound, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluoro and carbonyl functional groups but lacks the methoxy and piperazine moieties.
Ethyl 3-(furan-2-yl)propionate: This compound has a similar ester functional group but differs in the presence of a furan ring instead of the phenyl and piperazine structures.
Uniqueness
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is unique due to its combination of methoxy, fluoro, and piperazine functional groups
特性
分子式 |
C19H21FN2O3 |
|---|---|
分子量 |
344.4g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-11-14(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)16-5-3-15(20)4-6-16/h3-6,11-13H,7-10H2,1-2H3 |
InChIキー |
JCPMYMAMVGZOKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Tert-butyl(methyl)amino]phenol](/img/structure/B494283.png)


![12,12-dimethyl-4-phenyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B494295.png)


![2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B494309.png)


![4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B494316.png)
![2-methoxy-4-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenyl acetate](/img/structure/B494318.png)
